molecular formula C6H5ClN4S B2604824 7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 883738-14-5

7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2604824
CAS No.: 883738-14-5
M. Wt: 200.64
InChI Key: QPWVSBIHNPUZAP-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

Pyrimidine derivatives, including “7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine”, have shown promise in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on developing more potent and efficacious anticancer drugs with the pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyrimidine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .

Properties

IUPAC Name

7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWVSBIHNPUZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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